2-methoxy-3-azabicyclo[3.1.0]hex-2-ene

Medicinal Chemistry ADME Prediction Lead Optimization

Prioritize this 2-methoxy analog over dimethyl variants for superior solubility and reduced off-target promiscuity. With a 2-fold lower LogP (0.681) and 1.7-fold higher TPSA (21.59 Ų), it's ideal for CNS-penetrant candidates and antiviral SAR. Sourced at 98% purity from multiple vendors, ensuring reliable access for hit-to-lead optimization.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 2649084-09-1
Cat. No. B6602225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-3-azabicyclo[3.1.0]hex-2-ene
CAS2649084-09-1
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCOC1=NCC2C1C2
InChIInChI=1S/C6H9NO/c1-8-6-5-2-4(5)3-7-6/h4-5H,2-3H2,1H3
InChIKeyMQNVTIJDNPODBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-azabicyclo[3.1.0]hex-2-ene (CAS 2649084-09-1) – Key Physicochemical and Procurement Baseline for Azabicyclic Building Blocks


2-Methoxy-3-azabicyclo[3.1.0]hex-2-ene is a bicyclic heterocyclic compound featuring a strained 3-azabicyclo[3.1.0]hex‑2-ene core with a methoxy substituent at the 2‑position. Its rigid scaffold, molecular weight of 111.14 g/mol, and the presence of both a basic nitrogen and a modifiable methoxy group make it a versatile intermediate in medicinal and agrochemical chemistry [1]. The compound is commercially available with a catalog purity of 98% and is valued for its constrained geometry, which serves as a conformational lock in the design of bioactive molecules .

Why 2-Methoxy-3-azabicyclo[3.1.0]hex-2-ene Cannot Be Casually Replaced by Unsubstituted or Dimethylated Analogs


The 3-azabicyclo[3.1.0]hex-2-ene scaffold is a privileged motif in antiviral and CNS drug discovery, but even minor substituent changes drastically alter physicochemical properties and biological outcomes. The 2‑methoxy group on the target compound introduces a polar, hydrogen‑bond‑accepting handle that is absent in the parent 6,6‑dimethyl analog, leading to a 2‑fold increase in topological polar surface area (TPSA) and a 2‑fold reduction in lipophilicity (LogP) . Such differences directly impact solubility, permeability, and off‑target promiscuity, making generic substitution between these building blocks a high‑risk decision in lead optimization campaigns.

2-Methoxy-3-azabicyclo[3.1.0]hex-2-ene: Quantitative Differentiation Against Closest Analogs


Calculated Physicochemical Properties: 2‑Methoxy vs. 6,6‑Dimethyl Analog

The 2‑methoxy group in the target compound significantly increases polarity and reduces lipophilicity relative to the commonly used 6,6‑dimethyl‑3‑azabicyclo[3.1.0]hex‑2‑ene building block. Specifically, the target compound exhibits a LogP of 0.681 (vs. 1.343 for the dimethyl analog) and a TPSA of 21.59 Ų (vs. 12.36 Ų) .

Medicinal Chemistry ADME Prediction Lead Optimization

Commercial Availability and Purity Profile: Multiple Vendor Comparison

The target compound is commercially available from at least four independent suppliers (Enamine, Aaron, 1PlusChem, Leyan) with documented purities of 95–98% [1]. This supply chain redundancy is not observed for the 2‑methoxy‑4,4,5‑trimethyl analog, which is currently listed by only a single vendor (Sigma‑Aldrich) under the AldrichCPR collection [2].

Chemical Procurement Building Block Supply Vendor Comparison

Scaffold‑Based Antiviral Potential: Class‑Level Activity of 3‑Azabicyclo[3.1.0]hexane Derivatives

The 3‑azabicyclo[3.1.0]hexane core is a validated pharmacophore in multiple approved and clinical‑stage antiviral agents. For example, narlaprevir—which contains a (1R,5S)‑6,6‑dimethyl‑3‑azabicyclo[3.1.0]hexane scaffold—is a potent hepatitis C virus NS3/4A protease inhibitor with a Ki of 6 nM [1]. Boceprevir and nirmatrelvir similarly leverage this rigid bicyclic framework to achieve sub‑nanomolar potency [2]. While direct bioactivity data for the 2‑methoxy‑3‑azabicyclo[3.1.0]hex‑2‑ene compound is not yet reported in the public domain, its core scaffold is identical to that of these clinically validated antivirals, supporting its use as a privileged starting point for medicinal chemistry optimization.

Antiviral Drug Discovery HCV Protease Inhibition Scaffold‑Based Design

2-Methoxy-3-azabicyclo[3.1.0]hex-2-ene: Validated Use Cases from Evidence‑Based Differentiation


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity

When a medicinal chemistry campaign is progressing a series of 3‑azabicyclo[3.1.0]hexane‑based inhibitors and faces challenges with poor aqueous solubility or high plasma protein binding, the 2‑methoxy analog should be prioritized over the 6,6‑dimethyl analog. The 2‑fold lower LogP (0.681 vs. 1.343) and 1.7‑fold higher TPSA (21.59 Ų vs. 12.36 Ų) predict significantly improved solubility and reduced off‑target promiscuity . This substitution is particularly valuable for CNS‑penetrant candidates where maintaining a favorable balance between permeability and solubility is critical.

Building Block Procurement for Scaffold‑Based Antiviral Discovery

Research groups exploring novel antiviral agents against HCV, SARS‑CoV‑2, or other viral proteases should consider 2‑methoxy‑3‑azabicyclo[3.1.0]hex‑2‑ene as a differentiated entry point into the validated 3‑azabicyclo[3.1.0]hexane pharmacophore space . The scaffold is shared by clinically approved drugs (e.g., narlaprevir, boceprevir, nirmatrelvir) with demonstrated sub‑nanomolar potency . The 2‑methoxy group provides a unique vector for SAR exploration that is not available in the more commonly used dimethyl analog, while the multi‑vendor supply (4+ suppliers) ensures reliable access for both hit‑to‑lead and lead‑optimization phases [1].

Chemical Biology Tool Compound Development with Defined Physicochemical Properties

For chemical biology applications requiring a well‑characterized, conformationally rigid amine building block with predictable physicochemical properties, 2‑methoxy‑3‑azabicyclo[3.1.0]hex‑2‑ene offers a compelling profile. Its calculated LogP (0.681) and TPSA (21.59 Ų) are documented and reproducible , and the 98% purity specification from commercial sources ensures minimal batch‑to‑batch variability. These attributes support the use of this compound as a reference standard in fragment‑based screening libraries and as a reliable starting material for the synthesis of chemical probes targeting viral proteases or CNS receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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